![molecular formula C8H9ClN2O2 B2718363 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride CAS No. 1955554-60-5](/img/structure/B2718363.png)

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

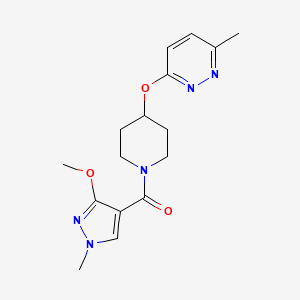

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

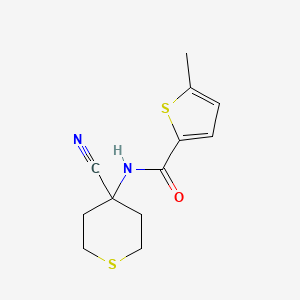

A simple protocol for the convenient construction of the pyrrolo[3,4-b]pyridine skeleton was successfully developed by base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives .Molecular Structure Analysis

The molecular formula of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .Chemical Reactions Analysis

The synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines involves three-component reactions . The reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives leads to the formation of the pyrrolo[3,4-b]pyridine skeleton .Applications De Recherche Scientifique

- Application : Researchers explore its potential as an antithrombotic agent, particularly in the context of cardiovascular diseases and thrombosis .

- Application : Scientists investigate 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid dihydrochloride derivatives as Bcl-xL protein inhibitors, aiming to induce apoptosis in cancer cells .

- Application : Researchers use this compound as a building block to synthesize various heterocyclic derivatives, exploring their pharmacological properties .

- Application : Scientists investigate 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid dihydrochloride derivatives as potential drug candidates for autoimmune disease treatment by modulating immune responses .

- Application : Researchers explore derivatives of this compound as pro-apoptotic agents in immunotherapy, potentially enhancing the immune system’s ability to target cancer cells .

Antithrombotic Agents

Bcl-xL Protein Inhibitors for Cancer Treatment

Synthetic Building Blocks for Heterocyclic Compounds

Drug Discovery for Autoimmune Diseases

Pro-Apoptotic Agents in Immunotherapy

Functionalized Materials and Sensors

Mécanisme D'action

Target of Action

The primary targets of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Mode of Action

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride: interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis .

Biochemical Pathways

The compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

The molecular and cellular effects of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride ’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .

Action Environment

The action, efficacy, and stability of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride can be influenced by various environmental factors These factors could include the presence of other compounds, the pH of the environment, and the temperature

Propriétés

IUPAC Name |

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-1-5-3-9-4-7(5)10-6;/h1-2,9H,3-4H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLXLCFCUKUJSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)N=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)

![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)

![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)

![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)

![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)